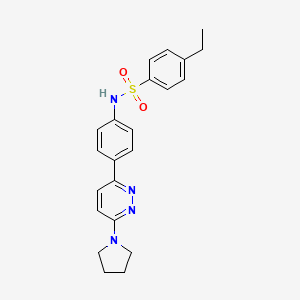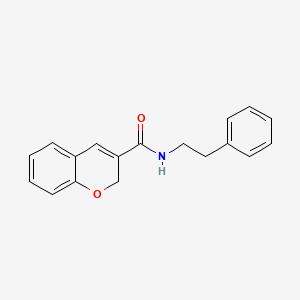
2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide. This reaction can yield different products depending on the specific aldehyde and experimental conditions used . The reaction typically involves the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo-
- 2-Imino-2H-1-benzopyrans
- 2-oxo-2H-1-benzopyran-3-(N-
Propiedades
Número CAS |
83823-10-3 |
|---|---|
Fórmula molecular |
C18H17NO2 |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
N-(2-phenylethyl)-2H-chromene-3-carboxamide |
InChI |
InChI=1S/C18H17NO2/c20-18(19-11-10-14-6-2-1-3-7-14)16-12-15-8-4-5-9-17(15)21-13-16/h1-9,12H,10-11,13H2,(H,19,20) |
Clave InChI |
DFFJXEMYKJFSGW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-(4-methylbenzyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260254.png)
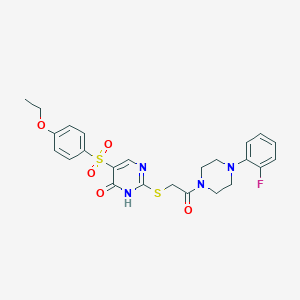
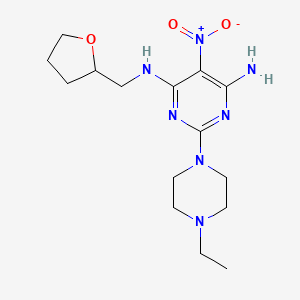
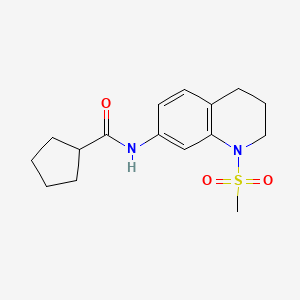

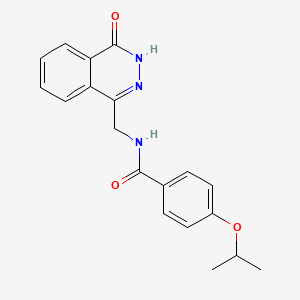
![3,4-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11260291.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11260310.png)
![N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11260317.png)
![methyl 2-[({[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11260325.png)
![N-[4-Methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-3-phenylpropanamide](/img/structure/B11260326.png)
![Methyl 2-({[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11260328.png)
